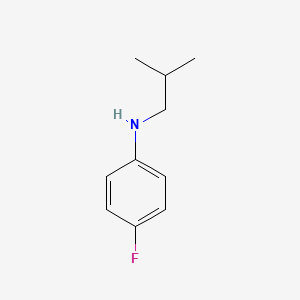

4-Fluoro-N-(2-methylpropyl)aniline

Overview

Description

4-Fluoro-N-(2-methylpropyl)aniline is an organofluorine compound . It is a colorless liquid and is one of the three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Molecular Structure Analysis

The molecular formula of this compound is C10H14FN . The molecular weight is 167.22 .Physical and Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4°C .Scientific Research Applications

Fluorescent Indicators and Sensors

- BODIPY Scaffold for Fluorescent Indicators : Research has exploited the BODIPY (4-bora-3a,4a-diaza-s-indacene) scaffold, akin to the structural themes in 4-Fluoro-N-(2-methylpropyl)aniline, for creating fluorescent indicators. These indicators are applied for detecting pH, metal ions, anions, biomolecules, and various physical phenomena. This illustrates the potential of fluoro-aniline derivatives in designing sensitive and specific sensors for biological and chemical analysis (Boens, Leen, & Dehaen, 2012).

Synthesis and Spectroscopic Properties

- Synthetic Methods and Spectroscopic Studies : Aniline derivatives, including fluoroaniline variants, have been synthesized and analyzed for their spectroscopic properties. These compounds, through methodologies like SNAr coupling, provide a foundation for creating complex molecules with applications in materials science and organic chemistry (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Chemical Reactions and Ligations

- Rapid Oxime and Hydrazone Ligations : The catalytic use of anilines to activate aromatic aldehydes for chemoselective ligations showcases the relevance of aniline derivatives in bioconjugation and biomolecular labeling. This application is critical for developing targeted drug delivery systems and diagnostic tools (Dirksen & Dawson, 2008).

Environmental and Biological Monitoring

- Microbial Mineralization of Anilines : The degradation of aniline and fluoroaniline compounds by specific bacterial strains highlights the environmental relevance of these compounds. Understanding their biodegradation pathways is essential for assessing and mitigating environmental pollution (Zeyer, Wasserfallen, & Timmis, 1985).

Safety and Hazards

Properties

IUPAC Name |

4-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTNIJUJUKUAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-butyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2891745.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)

![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2891765.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)